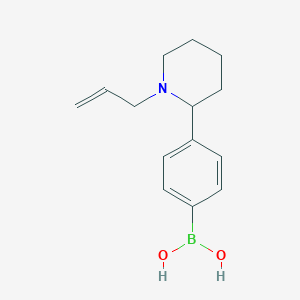
4-Methyl-2,2-diphenylpent-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2,2-diphenylpent-4-en-1-ol is an organic compound with the molecular formula C18H20O. It is characterized by its yellow to pale yellow color and is typically found in a liquid state . This compound is notable for its unique structure, which includes a pentenyl chain substituted with methyl and diphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,2-diphenylpent-4-en-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 4-methyl-2,2-diphenylpent-4-en-1-one with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction typically proceeds under mild conditions, yielding the desired alcohol product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2,2-diphenylpent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-methyl-2,2-diphenylpent-4-en-1-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the compound can lead to the formation of saturated alcohols.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Various halogenating agents or nucleophiles can be used to substitute the hydroxyl group.
Major Products Formed
Oxidation: 4-Methyl-2,2-diphenylpent-4-en-1-one.
Reduction: Saturated alcohols.
Substitution: Halogenated or other substituted derivatives.
Scientific Research Applications
4-Methyl-2,2-diphenylpent-4-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-2,2-diphenylpent-4-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the compound’s unique structure allows it to participate in various chemical reactions, affecting metabolic and enzymatic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2,2-diphenylpent-4-en-1-one
- 4-Methyl-2,2-diphenylpentane-1-ol
- 4-Methyl-2,2-diphenylpent-4-en-1-amine
Uniqueness
4-Methyl-2,2-diphenylpent-4-en-1-ol is unique due to its specific combination of a pentenyl chain with methyl and diphenyl groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C18H20O |
|---|---|
Molecular Weight |
252.3 g/mol |
IUPAC Name |
4-methyl-2,2-diphenylpent-4-en-1-ol |
InChI |
InChI=1S/C18H20O/c1-15(2)13-18(14-19,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,19H,1,13-14H2,2H3 |
InChI Key |
SVINJADEBKZAEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(CO)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Thiophen-2-yl)benzo[b]thiophene](/img/structure/B14119568.png)

![D-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(2-propen-1-yl) ester](/img/structure/B14119581.png)
![3,7-Difluorodibenzo[b,d]iodol-5-ium trifluoromethanesulfonate](/img/structure/B14119585.png)

![7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxo-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhepta-2,4-dienamide](/img/structure/B14119590.png)

![2-Hydroxy-5-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoicacid](/img/structure/B14119615.png)




![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B14119647.png)

